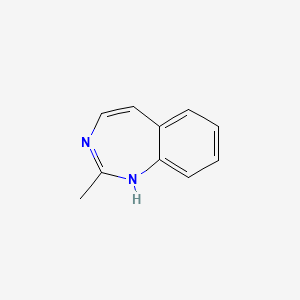

2-Methyl-1H-1,3-benzodiazepine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

88820-30-8 |

|---|---|

Molecular Formula |

C10H10N2 |

Molecular Weight |

158.20 g/mol |

IUPAC Name |

2-methyl-1H-1,3-benzodiazepine |

InChI |

InChI=1S/C10H10N2/c1-8-11-7-6-9-4-2-3-5-10(9)12-8/h2-7H,1H3,(H,11,12) |

InChI Key |

AZXQNBVVQXYLDU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC2=CC=CC=C2N1 |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Benzodiazepine Scaffolds and Derivatives

Foundational Synthetic Routes to the 1,3-Benzodiazepine Core Structure

The creation of the 1,3-benzodiazepine ring system can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency, atom economy, and the potential for molecular diversity.

Cycloaddition reactions represent a powerful tool for the construction of cyclic systems by forming multiple carbon-carbon or carbon-heteroatom bonds in a single step. Various modes of cycloaddition have been successfully applied to the synthesis of the 1,3-benzodiazepine skeleton.

1,3-Dipolar cycloaddition is a versatile method for synthesizing five-membered heterocycles and can be adapted to form larger ring systems. tandfonline.com One notable route involves the reaction of 1,3-dipoles with suitable dipolarophiles to construct the benzodiazepine (B76468) ring. For instance, a simple pathway to 3H-1,3-benzodiazepines has been demonstrated through the 1,3-dipolar cycloaddition of 1,3-oxazol-5-ones (also known as munchnones) to 2-phenylbenzazete. rsc.org This reaction proceeds via the extrusion of carbon dioxide and cleavage of a strained intermediate to yield the benzodiazepine structure. rsc.org

Another application of this strategy involves the cycloaddition of nitrilimines or nitrile oxides to an existing 1,5-benzodiazepine core, resulting in the formation of fused tricyclic systems like triazolo- or oxadiazolo-benzodiazepines. tandfonline.comtandfonline.comiucr.orgresearchgate.nettandfonline.comrsc.org These reactions are often highly regioselective, with the 1,3-dipole adding specifically across a C=N bond of the benzodiazepine ring. iucr.orgtandfonline.com Copper-catalyzed 1,3-dipolar alkyne-azide cycloaddition (CuAAC) has also been employed to link 1,2,3-triazole moieties to a benzodiazepine scaffold, further diversifying the accessible chemical space. academie-sciences.fr

The [3+4] cycloaddition methodology offers a direct approach to seven-membered rings by combining a three-atom component with a four-atom component. A key example is the silver-promoted [3+4] cycloaddition of α-isocyanoacetates with anthranils. dntb.gov.ua In this reaction, the anthranil (B1196931) acts as the four-atom aromatic Michael acceptor, while the α-isocyanoacetate provides the three-atom fragment, leading to the formation of benzo[d] acs.orgresearchgate.netdiazepine (B8756704) derivatives. dntb.gov.ua

Transition-metal-catalyzed [5+2] annulation has emerged as an efficient method for synthesizing 1,3-benzodiazepines. This approach typically involves the reaction of a five-atom component with a two-atom component, such as an alkyne. Rhodium(III)-catalyzed [5+2] oxidative annulation between cyclic arylguanidines and alkynes efficiently produces 1,3-benzodiazepine structures under mild conditions. acs.orgresearchgate.net This process can utilize O2 as the sole oxidant, improving the efficiency over traditional metal oxidants. acs.org A similar Rh(III)-catalyzed [5+2] annulation of N-aryl amidines with propargylic esters has also been developed, proceeding through C-H alkenylation followed by annulation. nih.gov

Palladium catalysis has also been utilized for [5+2] annulation reactions. For example, a Pd(II)-catalyzed reaction of N-arylhydrazones with alkynes, using Cu(OAc)2 as the oxidant, provides access to benzo[d] acs.orgscispace.comdiazepines, a related isomer class. mdpi.com

| Reaction Type | Catalyst/Promoter | Reactants | Key Features | Reference(s) |

| 1,3-Dipolar Cycloaddition | Thermal | 1,3-Oxazol-5-ones (Munchnones) + 2-Phenylbenzazete | Provides a simple route to 3H-1,3-benzodiazepines. | rsc.org |

| 1,3-Dipolar Cycloaddition | Copper(I) | Propargylated 1,5-Benzodiazepines + Organic Azides | Forms triazole-linked benzodiazepines. | academie-sciences.fr |

| [3+4] Cycloaddition | Silver(I) | α-Isocyanoacetates + Anthranils | Silver-promoted reaction forming benzo[d] acs.orgresearchgate.netdiazepines. | dntb.gov.ua |

| [5+2] Oxidative Annulation | Rhodium(III) | Cyclic Arylguanidines + Alkynes | Mild conditions; can use O2 as the oxidant. | acs.orgresearchgate.net |

| [5+2] Annulation | Rhodium(III) | N-Aryl Amidines + Propargylic Esters | Proceeds via C-H alkenylation and annulation. | nih.gov |

| [5+2] Annulation | Palladium(II) | N-Arylhydrazones + Alkynes | Synthesizes benzo[d] acs.orgscispace.comdiazepine isomers. | mdpi.com |

The condensation of o-phenylenediamines (OPDA) with ketones or 1,3-dicarbonyl compounds is one of the most fundamental and widely used methods for synthesizing benzodiazepines, particularly 1,5-benzodiazepines. nih.govrsc.org The reaction can be adapted for 1,3-benzodiazepine synthesis. The process is typically catalyzed by an acid to facilitate the condensation and subsequent cyclization. researchgate.netnih.gov A broad array of catalysts have been reported to promote this transformation, highlighting the method's versatility. These include Lewis acids, solid acids, and other reagents, each with specific advantages concerning reaction conditions, yields, and environmental impact.

For example, the AgNO3-catalyzed condensation of o-phenylenediamine (B120857) with acetone (B3395972) produces 2,2,4-trimethyl–2,3-dihydro-1H-benzo[b] acs.orgunipi.itdiazepine. researchgate.net Other effective catalysts include Preyssler heteropolyacid, which allows for solvent-free conditions, and zeolites like H-MCM-22, which can be used at room temperature. nih.govconicet.gov.ar The proposed mechanism generally involves the formation of a diimine intermediate from the reaction of the diamine with two ketone molecules, followed by an intramolecular imine-enamine cyclization to form the seven-membered diazepine ring. jocpr.com

| Catalyst | Reactants | Conditions | Key Features | Reference(s) |

| Silver Nitrate (AgNO₃) | o-Phenylenediamine + Ketones | Solvent-free | Efficient synthesis of 2,3-dihydro-1H-1,5-benzadiazepines. | researchgate.net |

| Preyssler Heteropolyacid | o-Phenylenediamines + 1,3-Diketones | Solvent-free, 130°C | Environmentally benign, recyclable catalyst, good to excellent yields. | conicet.gov.ar |

| H-MCM-22 (Zeolite) | o-Phenylenediamines + Ketones | Acetonitrile, Room Temp. | Simple, versatile, highly selective, ambient conditions. | nih.gov |

| Stannous Chloride (SnCl₂) | o-Phenylenediamines + Ketones | Solvent-free | Inexpensive catalyst, mild conditions, rapid reaction. | jocpr.com |

| Various (BF₃-etherate, Yb(OTf)₃, I₂, etc.) | o-Phenylenediamine + Carbonyls | Various | A wide range of catalysts have been explored for this classical reaction. | researchgate.netnih.gov |

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing atoms from all starting materials, have become a cornerstone of modern synthetic chemistry due to their efficiency, atom economy, and ability to rapidly generate molecular complexity. scispace.comresearchgate.netbeilstein-journals.org MCRs offer a powerful and sustainable strategy for the synthesis of diverse benzodiazepine libraries. scispace.comresearchgate.net

Isocyanide-based MCRs, such as the Ugi four-component reaction (Ugi-4CR), are particularly effective. scispace.comresearchgate.net These reactions can produce complex linear precursors that undergo subsequent post-transformation cyclization to yield the benzodiazepine ring. beilstein-journals.org For example, an Ugi/deprotection/cyclization (UDC) strategy has been used to synthesize highly substituted 1,4-benzodiazepin-3-ones. beilstein-journals.org Another approach, the Ugi/reduction/cyclization (URC) pathway, employs amine surrogates like nitro or azide (B81097) groups in the Ugi reaction, which are then reduced and cyclized to form the benzodiazepine. researchgate.netbeilstein-journals.org

In some cases, MCRs can lead directly to benzodiazepine structures without a separate cyclization step. A novel, catalyst-free, four-component reaction has been reported where benzimidazolone derivatives, an isocyanide, and two equivalents of acetone combine to form tricyclic benzodiazepine derivatives in good yields. nih.gov Mannich-type MCRs also provide speedy and economical one-pot routes to functionalized benzodiazepines. researchgate.net

[3+4] Cycloaddition Reactions (e.g., Silver-Promoted)

Ring Expansion and Contraction Methodologies

Ring expansion and contraction reactions provide unique pathways to the 1,3-diazepine core. One notable method involves the photochemical ring expansion of tetrazolo[1,5-a]pyridines or their 2-azidopyridine (B1249355) tautomers. nih.gov Photolysis of these precursors leads to the elimination of nitrogen and the formation of a highly reactive 1,3-diazacyclohepta-1,2,4,6-tetraene intermediate. This intermediate can be trapped by nucleophiles such as alcohols or amines to yield stable 1H- or 5H-1,3-diazepines. nih.gov

Catalytic Approaches in 1,3-Benzodiazepine Synthesis

Transition-metal catalysis has become an indispensable tool for synthesizing complex heterocyclic molecules, offering high efficiency and functional group tolerance. unimi.itresearchgate.net Various metals, including palladium, rhodium, and copper, have been employed to construct the 1,3-benzodiazepine framework.

Palladium-Catalyzed Coupling and Cyclization Reactions

Palladium catalysis is a cornerstone in the synthesis of nitrogen-containing heterocycles. benthamdirect.com For 1,3-benzodiazepines, one-pot reactions catalyzed by palladium have proven to be highly effective. An example is the A³ coupling (alkyne-amine-aldehyde) reaction, where a propargylamine (B41283) is first reacted with an isocyanate, followed by a palladium-catalyzed hydroxylation of the alkyne, which proceeds in a one-pot manner to form the 1,3-benzodiazepine ring. benthamdirect.comresearchgate.net

Another powerful palladium-catalyzed method is a sequential one-pot process that begins with a Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR). acs.orgnih.govacs.org This initial step involves reacting 2-azidobenzaldehydes, 2-aminopyridine, and an isocyanide to generate an azide intermediate. Without isolation, this intermediate is then treated with another molecule of isocyanide in the presence of a Pd(II) catalyst, which facilitates an azide-isocyanide coupling and subsequent cyclization to yield imidazo[1,2-a]pyridine-fused 1,3-benzodiazepine derivatives under mild conditions. acs.orgnih.govacs.orgresearchgate.net

Table 1: Example of a Palladium-Catalyzed Synthesis of a 1,3-Benzodiazepine Derivative

| Reaction Type | Starting Materials | Catalyst System | Product | Key Features |

|---|---|---|---|---|

| Sequential GBB-3CR / Azide-Isocyanide Coupling | 2-Azidobenzaldehyde, 2-Aminopyridine, Isocyanide | p-Toluenesulfonic acid (for GBB-3CR); Pd(II) catalyst (for cyclization) | Imidazo[1,2-a]pyridine-fused 1,3-benzodiazepine | One-pot synthesis, mild reaction conditions, formation of novel nitrogen-fused polycyclic heterocycles. acs.orgnih.gov |

Copper-Catalyzed Reactions

Copper-catalyzed reactions are widely used in heterocyclic synthesis, particularly for coupling reactions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction, has been utilized to synthesize triazole-linked 1,5-benzodiazepinone derivatives. researchgate.net In these syntheses, N-propargyl-1,5-benzodiazepines react with various aryl azides in the presence of a Cu(I) catalyst to yield the corresponding 1,2,3-triazole-containing products. researchgate.net

While copper catalysis is well-established for the synthesis of 1,4- and 1,5-benzodiazepine isomers, its application for the direct formation of the 1,3-benzodiazepine core is less commonly reported. mdpi.com For instance, a CuI/N,N-dimethylglycine system has been used for intramolecular C-N cross-coupling to create azetidine-fused 1,4-benzodiazepines. mdpi.com Copper-catalyzed cascade reactions have also been developed to synthesize related heterocycles like 1,3-benzothiazines. acs.org

Rhodium-Catalyzed Oxidative Annulation

Rhodium catalysis provides efficient pathways for constructing seven-membered rings through C-H activation and annulation strategies. acs.org A significant method for synthesizing 1,3-benzodiazepines is the Rh(III)-catalyzed [5+2] annulation of N-aryl amidines with propargylic esters. nih.govthieme-connect.comthieme-connect.com In this reaction, the N-arylamidine acts as a five-atom component (C5-synthon) and the propargylic ester serves as a two-atom component (C2-synthon). thieme-connect.comthieme-connect.com The reaction proceeds via C(sp²)-H alkenylation followed by annulation, involving the cleavage of C-H, N-H, and C-O bonds and the formation of new C-C and C-N bonds. nih.gov The optimal catalyst is often [RhCp*Cl₂]₂ with a copper-based oxidant like Cu(OAc)₂·H₂O. thieme-connect.com

Another rhodium-catalyzed approach is the [4+3] annulation of 1-phenylpyrazolidinones with propargyl alcohols, which yields pyrazolone-fused benzodiazepines. rsc.orgrsc.org This reaction involves a Rh(III)-catalyzed C(sp²)-H functionalization followed by the annulation cascade. rsc.orgrsc.org

Table 2: Example of a Rhodium-Catalyzed [5+2] Annulation for 1,3-Benzodiazepine Synthesis

| Reaction Type | Reactants | Catalyst System | Product | Key Features |

|---|---|---|---|---|

| [5+2] Annulation | N-Aryl amidine (e.g., N-phenylpivalimidamide), Propargylic ester | [RhCp*Cl₂]₂ (catalyst), Cu(OAc)₂·H₂O (oxidant) | Functionalized 1,3-Benzodiazepine | High efficiency, tolerance of various functional groups, proceeds via C-H activation. nih.govthieme-connect.com |

Other Transition Metal Catalysis in Heterocycle Formation

Besides palladium and rhodium, other transition metals have been explored for the synthesis of benzodiazepine structures, although often leading to different isomers. For example, indium(III) chloride (InCl₃) has been used as a mild, water-tolerant Lewis acid catalyst for the condensation of o-phenylenediamines with α,β-unsaturated aldehydes to produce 1,5-benzodiazepines in high yield. arkat-usa.org

Furthermore, tandem catalytic systems have been developed. A one-pot procedure for synthesizing 1,5-benzodiazepines employed a titanium catalyst for an initial hydroaminoalkylation step, followed by a palladium-catalyzed intramolecular Buchwald-Hartwig amination to complete the ring formation. mdpi.com

Stereoselective Synthesis of 1,3-Benzodiazepine Derivatives

The development of stereoselective methods is crucial for producing enantiomerically pure benzodiazepines, which is often a requirement for therapeutic applications.

One approach is the asymmetric reduction of a prochiral C=N double bond within a benzodiazepine precursor. A highly enantioselective reduction of the 3,4-C=N bond of a 4,5-dihydro-3H-2,3-benzodiazepine has been achieved, enabling the synthesis of specific enantiomers of potent AMPA/kainate receptor antagonists. rsc.org

Another strategy is the use of chiral catalysts in ring-forming reactions. Rhodium-catalyzed asymmetric hydroamination of internal alkynes has been successfully applied to synthesize enantioenriched 3-vinyl-1,4-benzodiazepines with excellent yields and enantioselectivities. nih.gov This methodology demonstrates the potential for creating chiral centers during the formation of the seven-membered ring.

The use of chiral starting materials from the "chiral pool" is also a valid strategy. For instance, novel chiral 1,4-benzodiazepines have been synthesized via condensation reactions using (S)-(-)-perillaldehyde, a natural product, ensuring the chirality of the final product. mdpi.com While these examples often produce 1,4- or 2,3-benzodiazepine isomers, the principles of asymmetric catalysis and chiral pool synthesis are directly applicable to the development of stereoselective routes for 1,3-benzodiazepine derivatives. nih.govresearcher.life

Structure Activity Relationship Sar Studies of 1,3 Benzodiazepine Derivatives

Methodological Frameworks for SAR/QSAR Analysis

Researchers employ a variety of computational and statistical methods to model the relationship between the structure of benzodiazepine (B76468) derivatives and their biological effects. These frameworks are crucial for predicting the activity of new compounds and optimizing lead candidates in drug discovery.

QSAR modeling is a computational technique used to find relationships between the chemical structures of compounds and their biological activities. conicet.gov.aroup.com For benzodiazepine derivatives, QSAR models have been successfully developed to predict their binding affinity to receptors like the GABA-A receptor. nih.gov

One such study analyzed a set of 69 benzodiazepine compounds to create a QSAR training set based on published binding values to GABA-A receptors. The resulting model demonstrated a high correlation, with an R² value of 0.90, indicating a strong relationship between the structural features and binding affinity. nih.gov The most influential factors identified were the specific positioning of two hydrogen bond acceptors, two aromatic rings, and a hydrophobic group. nih.gov The predictive power of this model was confirmed with a test set of nine compounds, which yielded an R² value of 0.86 when comparing predicted binding values with experimental data. nih.gov These models are considered acceptable when the R² value is greater than 0.6 for the training set and greater than 0.5 for the test set. nih.gov

QSAR Model Validation for GABA-A Receptor Binding

| Data Set | Number of Compounds | R² Value | Reference |

|---|---|---|---|

| Training Set | 69 | 0.90 | nih.gov |

| Test Set | 9 | 0.86 | nih.gov |

The graph theoretical approach provides a mathematical method to describe molecular structure. In the context of benzodiazepines, graph theoretical indices have been calculated to quantify aspects of the molecular topology. nih.govacademicjournals.org These indices, when used in QSAR analysis, have shown high correlations with various pharmacokinetic parameters. nih.gov

A study involving a series of 13 benzodiazepines calculated graph-path indices for the entire molecule as well as for its constituent ring fragments (the diazepine (B8756704), benzo, and phenyl rings). nih.gov The analysis revealed strong correlations between these indices and key pharmacokinetic properties. For instance, metabolic clearance and blood-to-plasma concentration ratios were highly correlated with indices derived from the combined diazepine and benzo fragments along with the phenyl fragment. nih.gov Truncating the graph-path codes by removing cycles from the total molecule representation significantly improved the correlation coefficients for parameters like terminal disposition half-life and metabolic clearance. nih.gov

Correlation of Graph Theoretical Indices with Pharmacokinetic Parameters of Benzodiazepines

| Pharmacokinetic Parameter | Molecular Fragment Used for Index Calculation | Correlation Coefficient (R value) | Reference |

|---|---|---|---|

| Metabolic Clearance | Diazepine + Benzo fragment and Phenyl fragment | 0.975 | nih.gov |

| Intrinsic Clearance (truncated molecule) | Truncated Total Molecule | 0.971 - 0.975 | nih.gov |

| Terminal Disposition Half-life | Benzo + Diazepine fragment | 0.969 | nih.gov |

| Blood-to-Plasma Concentration Ratio | Diazepine + Benzo fragment and Phenyl fragment | 0.938 | nih.gov |

Discriminant Function Analysis (DFA) is a statistical method used to classify compounds into distinct groups based on their properties. In SAR studies of benzodiazepines, DFA has been used to categorize a large number of derivatives based on their biological activity. researchgate.netnih.gov

In a comprehensive study, 211 compounds containing a benzodiazepine moiety were subjected to SAR analysis. nih.gov These compounds were known to belong to four different groups based on their biological targets: inhibitors of HIV-1 reverse transcriptase, antiarrhythmic agents, ligands for the GABAergic system's benzodiazepine receptor, and cholecystokinin (B1591339) receptor antagonists. nih.gov The DFA was based on physicochemical data related to the blood-brain barrier (BBB) permeability of the compounds. researchgate.netnih.gov The analysis successfully generated three discriminant functions that could effectively separate the 211 compounds into their respective activity groups, demonstrating the utility of DFA in classifying new benzodiazepine derivatives. nih.gov

Integration of Graph Theoretical Indices and Physicochemical Properties

Structural Determinants of Biological Activity within the 1,3-Benzodiazepine Scaffold

The biological activity of 1,3-benzodiazepine derivatives is profoundly influenced by specific structural features. The pattern of substituents on the benzodiazepine core and the molecule's three-dimensional conformation are key determinants of its interaction with biological targets.

The type and position of chemical substituents on the benzodiazepine ring system are critical for receptor binding affinity. chemisgroup.us Early SAR studies established that the seven-membered amino-ring is essential for affinity towards the benzodiazepine binding site. academicjournals.org Subsequent research has refined this understanding, showing that even subtle changes to the groups attached to the core scaffold can lead to significant differences in binding profiles at various GABA-A receptor isoforms. meduniwien.ac.at

A study investigating the binding of 41 benzodiazepine analogues found that specific substituents had predictable effects on potency. nih.gov For example, a chloro or fluoro substituent at the 2'-position of the phenyl ring was found to enhance the potency for inhibiting [3H]flunitrazepam binding in both cerebellar and hippocampal membranes. nih.gov Conversely, substituents at position 3 and any substituent larger than a methyl group at position 1 tended to reduce this potency. nih.gov These findings highlight the precise structural requirements for potent receptor interaction.

Effect of Substituents on Benzodiazepine Receptor Binding Affinity

| Position of Substituent | Type of Substituent | Effect on Potency | Reference |

|---|---|---|---|

| 2' | Chloro or Fluoro | Enhances | nih.gov |

| 3 | Various | Reduces | nih.gov |

| 1 | Larger than Methyl | Reduces | nih.gov |

The three-dimensional shape, or conformation, of a benzodiazepine molecule is crucial for its ability to be recognized by and bind to its biological target. springernature.com Conformational analysis, therefore, is a key component of SAR studies, employing techniques like X-ray crystallography, spectroscopy, and computational modeling to determine the preferred spatial arrangement of the molecule. mdpi.com

For instance, the conformation of 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo researchgate.netnih.govthiazepines, which are analogues of benzodiazepines, was studied using spectroscopic methods and single-crystal X-ray diffraction. mdpi.com This analysis confirmed the presence of an intramolecular hydrogen bond that forms a six-membered quasi-aromatic ring, a key conformational feature. mdpi.com Computational approaches, such as homology modeling and docking studies, have also been used to create models of the benzodiazepine binding site on the GABA-A receptor. nih.gov These models have led to the identification of a binding hypothesis for diazepam and have been successfully used in virtual screening to discover new chemotypes that interact with this site, underscoring the importance of conformational understanding in drug design. nih.gov

Electronic and Steric Effects on Pharmacological Profiles of 1,3-Benzodiazepine Derivatives

Structure-activity relationship (SAR) studies for the more common 1,4- and 1,5-benzodiazepines have established clear principles regarding the influence of electronic and steric factors. For instance, in 1,4-benzodiazepines, an electron-withdrawing group at position 7 is crucial for potency. hakon-art.com Substitutions at other positions on the benzene (B151609) ring (positions 6, 8, and 9) often lead to decreased activity. hakon-art.com

Computational and Theoretical Investigations of 1,3 Benzodiazepine Compounds

Quantum Chemical Methods in Conformational and Electronic Structure Analysis

Quantum chemical methods are fundamental tools for understanding the three-dimensional structure (conformation) and the distribution of electrons within a molecule. These properties are crucial as they dictate the molecule's stability, reactivity, and potential interactions with biological targets.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For benzodiazepine (B76468) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or higher, are employed to determine the most stable molecular geometry. tandfonline.comresearchgate.net These calculations can predict key structural parameters.

For a hypothetical analysis of 2-Methyl-1H-1,3-benzodiazepine , DFT would be used to calculate parameters such as:

Bond lengths and angles: Defining the precise geometry of the fused benzene (B151609) and diazepine (B8756704) rings.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical for predicting chemical reactivity. The energy gap between them indicates the molecule's chemical stability. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density around the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding potential intermolecular interactions.

Table 1: Hypothetical DFT-Calculated Parameters for this compound (Note: This table is illustrative and not based on published experimental data.)

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates energy of the outermost electrons; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and interactions. |

Ab Initio and Semi-Empirical Approaches

Ab initio methods, such as Hartree-Fock (RHF), and semi-empirical methods are other computational approaches used to study molecular properties. Ab initio calculations are based on first principles without using experimental data for simplification, offering high accuracy at a significant computational cost. Semi-empirical methods are faster as they use some parameters derived from experimental data, making them suitable for larger molecules or initial screenings. These methods have been applied to other benzodiazepines to study their geometries and vibrational frequencies.

Molecular Docking and Molecular Dynamics Simulations

These computational techniques are vital in drug discovery for predicting how a molecule (ligand) might interact with a biological target, typically a protein receptor.

Prediction of Ligand-Receptor Interactions and Binding Modes

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a receptor. For a compound like This compound , docking studies would be performed against known benzodiazepine binding sites, such as the GABA-A receptor, to predict its binding mode. The simulation would identify potential interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the receptor's binding pocket.

Computational Estimation of Binding Affinities

Docking programs calculate a "docking score" or an estimated binding affinity (often in kcal/mol), which suggests the strength of the ligand-receptor interaction. A more negative score typically indicates a more favorable binding. Molecular dynamics (MD) simulations can further refine this by simulating the movement of the ligand-receptor complex over time, providing a more dynamic and realistic view of the interaction stability.

Table 2: Illustrative Molecular Docking Results for a Benzodiazepine Compound (Note: This table is for illustrative purposes and does not represent data for the specific target compound.)

| Receptor Target | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| GABA-A Receptor | -8.5 | TYR159, HIS101, THR206 |

| CCK Receptor | -7.2 | ARG356, ASN328, TRP349 |

Reaction Mechanism Studies and Pathway Elucidation

Computational chemistry is also used to study how chemical reactions occur. For the synthesis of benzodiazepines, theoretical studies can elucidate the reaction mechanism, identify intermediate structures, and calculate the energy barriers associated with transition states. For example, DFT calculations have been used to study the mechanism of cycloaddition reactions to form fused benzodiazepine systems, confirming whether the reaction is concerted or stepwise. tandfonline.comresearchgate.net Such studies provide insights that can help chemists optimize reaction conditions to improve yields and selectivity.

A theoretical study on the synthesis of This compound would likely investigate the condensation reaction of a suitable diamine with a methyl-containing precursor, calculating the energy profile of the reaction pathway to understand its feasibility and mechanism.

Transition State Analysis and Energy Barrier Calculations

The study of transition states (TS) and the calculation of associated energy barriers are fundamental to understanding reaction kinetics and mechanisms. For reactions involving benzodiazepines, Density Functional Theory (DFT) is a commonly employed method to model these high-energy structures and the reaction pathways.

In the context of cycloaddition reactions, which are pivotal for synthesizing fused benzodiazepine systems, theoretical calculations have been used to determine whether a reaction proceeds through a concerted or stepwise mechanism. For instance, in the 1,3-dipolar cycloaddition reaction of a 1,5-benzodiazepine with a nitrilimine, DFT calculations at the B3LYP/6-31G(d) level of theory have shown the reaction to follow an asynchronous concerted mechanism. researchgate.netresearchgate.net This means the two new bonds are formed in a single step, but not in perfect synchrony. The energy barrier between the reactants and the transition state in such reactions can be relatively low, indicating a facile process. researchgate.netresearchgate.net Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that the located transition state smoothly connects the reactants and products along the reaction pathway. tandfonline.comtandfonline.com

While specific studies focusing solely on this compound are limited, research on related structures, such as 1,4-benzodiazepines, provides valuable insights into the energy barriers of conformational changes like ring inversion. The ab initio replica path method using DFT has been successful in identifying transition state geometries and calculating inversion barriers, which for some derivatives are in the range of 13.0-19.4 kcal/mol. clockss.orgacs.org These computational approaches can distinguish between different possible reaction paths and their corresponding energy profiles, clarifying why certain products are formed preferentially. uned.es

| Reaction / Process | Computational Method | Calculated Activation Energy (kcal/mol) | Key Finding |

| 1,3-Dipolar Cycloaddition of 2,4-dimethyl-3H-1,5-benzodiazepine | DFT (B3LYP/6-31G(d)) | Low energy barrier | Asynchronous concerted mechanism. researchgate.netresearchgate.net |

| Ring Inversion of 1,2,4-triazolo[4,3-d] researchgate.netnih.govbenzodiazepinones | Temperature Dependent NMR | 13.0-14.2 | Slow heptatomic ring reversal at room temperature. clockss.org |

| Ring Inversion of annelated 1,4-benzodiazepines | Temperature Dependent NMR | 18.7-19.4 | Blocked configuration of the seven-membered ring at room temperature due to the llb-phenyl group. clockss.org |

| Cyclization for 1,5-benzodiazepine synthesis (uncatalyzed) | DFT | ~52 | High energy barrier in the absence of a catalyst. uned.es |

| Condensation of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine | DFT (B3LYP/G-311(d)) | 8.7-13.4 (TS2) | The substituent on the aldehyde affects the activation barrier. mdpi.com |

Investigation of Regio- and Stereoselectivity through Theoretical Modeling

Theoretical modeling is instrumental in predicting and explaining the regio- and stereoselectivity of chemical reactions. In the synthesis of benzodiazepine derivatives, where multiple reaction sites or stereochemical outcomes are possible, computational analysis can identify the most energetically favorable pathway.

For example, in the condensation reaction of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine with various benzaldehyde (B42025) derivatives, DFT calculations have been used to elucidate the chemo-, regio-, and stereoselectivity. nih.govresearchgate.net These studies can explain why, out of several potential isomers, only one is experimentally observed. The stability of the resulting (E) and (Z) isomers can be compared, with calculations often showing a significant energy difference that favors the formation of the more stable isomer. nih.gov The analysis of reactivity indices, such as Fukui functions, can further pinpoint the most reactive sites on the reacting molecules, correctly predicting the experimental outcome. researchgate.net

Similarly, in 1,3-dipolar cycloaddition reactions involving benzodiazepines, DFT studies have demonstrated complete peri- and regioselectivity. researchgate.netresearchgate.net The calculations can show that the cycloaddition occurs preferentially on a specific double bond within the benzodiazepine ring system, leading to a single constitutional isomer. researchgate.net These theoretical results are often in excellent agreement with experimental findings, validating the computational models used. researchgate.nettandfonline.com The influence of different substituents on the electronic properties of the reactants and, consequently, on the selectivity of the reaction can also be effectively modeled. tandfonline.com

| Reaction | Theoretical Approach | Selectivity Investigated | Computational Finding |

| Condensation of 1,5-benzodiazepine with benzaldehydes | DFT (B3LYP/6-31G(d)) | Chemo-, Regio-, Stereoselectivity | Reaction is completely regio- and stereoselective, favoring the (E) isomer due to its higher stability. nih.govresearchgate.net |

| 1,3-Dipolar Cycloaddition of nitrilimines to 1,5-benzodiazepine | DFT (B3LYP/6-31G(d)) | Peri- and Regioselectivity | Cycloaddition is completely peri- and regioselective, occurring on the N1=C2 double bond. researchgate.netresearchgate.net |

| 1,3-Dipolar Cycloaddition of nitrilimines to 1,5-benzodiazepine | DFT (B3LYP/6-311G(d,p)) | Chemo- and Regioselectivity | Reactions are completely chemo- and regioselective with a non-concerted mechanism. tandfonline.comtandfonline.com |

De Novo Computational Design of Novel 1,3-Benzodiazepine Derivatives

De novo design involves the creation of novel molecular structures with desired properties from scratch, often guided by computational methods. This approach is particularly valuable in drug discovery for designing ligands that fit a specific biological target. While specific examples of de novo design for this compound are not extensively documented, the principles have been applied to the broader benzodiazepine class.

The process often starts with a pharmacophore model, which defines the essential spatial arrangement of features necessary for biological activity. For instance, novel 1,3-benzodiazepine-based dopamine (B1211576) D1 antagonists were designed based on a pharmacophore model derived from a known potent antagonist. nih.gov This design featured an achiral cyclic amidine to maintain the desired basicity, a key feature for receptor interaction. nih.gov

Another strategy involves using a known molecular scaffold, such as a benzodiazepinedione, and computationally designing modifications to enhance its activity. This was demonstrated in the de novo design of potent, non-peptidal inhibitors of platelet aggregation based on a benzodiazepinedione scaffold. acs.org Computational modeling can also be used to predict the drug-like properties of newly designed compounds. For example, assessments of Lipinski's rule of five and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties can be performed in silico to prioritize candidates for synthesis. bohrium.commdpi.com These computational tools help in designing libraries of compounds with a higher probability of possessing the desired biological activity and favorable pharmacokinetic profiles. vt.edu

Biological Mechanisms of Action of 1,3 Benzodiazepines in Research

Modulation of Neurotransmitter Systems and Receptors

GABAergic System Interactions

The primary mechanism associated with the benzodiazepine (B76468) class of drugs involves the potentiation of the γ-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter network in the central nervous system (CNS).

The classical mechanism of action for benzodiazepines, primarily established through studies of 1,4-benzodiazepine (B1214927) derivatives, is their function as positive allosteric modulators of the GABA-A receptor. wikipedia.org The GABA-A receptor is a ligand-gated ion channel that, upon binding with GABA, opens to allow chloride ions to enter the neuron, resulting in hyperpolarization and reduced neuronal excitability. wikipedia.org

Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site itself. wikipedia.orgnih.gov This binding site is located at the interface between an alpha (α) and a gamma (γ) subunit of the pentameric receptor complex. wikipedia.orgnih.gov The binding of a benzodiazepine molecule induces a conformational change in the receptor that increases the affinity of GABA for its own binding site. genesispub.org This leads to a more frequent opening of the chloride channel, thereby enhancing the inhibitory effect of GABA. wikipedia.org

The GABA-A receptors are composed of various subunit combinations (e.g., α1-6, β1-3, γ1-3), and the specific composition determines the pharmacological properties of the receptor. nih.govfrontiersin.org Classical benzodiazepines like diazepam interact with receptors containing α1, α2, α3, or α5 subunits, but not those with α4 or α6 subunits. nih.govplos.org Research using genetically modified animal models has helped delineate the functions associated with these subunits:

α1 subunits are primarily associated with sedative effects. nih.gov

α2 subunits are linked to anxiolytic (anti-anxiety) and myorelaxant effects. plos.org

α3 and α5 subunits also contribute to the muscle relaxant properties of these compounds. plos.org

This subunit selectivity is a critical area of research, as developing compounds that target specific α subunits could lead to drugs with more desirable therapeutic profiles, such as anxiolytics without sedation. plos.org While this mechanism is well-defined for 1,4-benzodiazepines, some distinct isomers, such as 2,3-benzodiazepines, have been shown not to affect the benzodiazepine receptor (BZR), indicating that GABAergic modulation is not a universal property of all benzodiazepine scaffolds. acs.orgunicz.it

Table 1: GABA-A Receptor Subunit Functions in Benzodiazepine Pharmacology

| Subunit | Associated Pharmacological Effect | Reference |

|---|---|---|

| α1 | Sedation, Amnesia | nih.gov |

| α2 | Anxiolysis, Myorelaxation | plos.org |

| α3 | Myorelaxation | plos.org |

| α5 | Myorelaxation | plos.org |

Dopaminergic System Interactions and Receptor Antagonism (e.g., D1 Receptor)

In contrast to the more extensively studied 1,4- and 2,3-benzodiazepine isomers, research into the 1,3-benzodiazepine scaffold has revealed a distinct pharmacological profile. Compounds based on the 1,3-benzodiazepine structure have been identified as effective dopamine (B1211576) receptor antagonists. acs.org Dopamine receptors are G-protein coupled receptors that play a central role in motor control, motivation, reward, and cognition. Specifically, research efforts have focused on designing novel 1,3-benzodiazepines that act as antagonists for the Dopamine D1 receptor. This activity profile is fundamentally different from the GABAergic modulation of classical benzodiazepines and the AMPA antagonism of 2,3-benzodiazepines, highlighting the significant impact that the arrangement of nitrogen atoms within the diazepine (B8756704) ring has on biological function.

Table 2: Primary Receptor Targets of Different Benzodiazepine Isomers

| Benzodiazepine Isomer Class | Primary Receptor Target | Primary Mechanism of Action | Reference |

|---|---|---|---|

| 1,3-Benzodiazepines | Dopamine Receptors (e.g., D1) | Antagonism | acs.org |

| 1,4-Benzodiazepines | GABA-A Receptors | Positive Allosteric Modulation | wikipedia.org |

| 2,3-Benzodiazepines | AMPA Receptors (e.g., GluA2) | Non-competitive Antagonism | acs.orgresearchgate.net |

Advanced Analytical Methodologies in 1,3 Benzodiazepine Research

Chromatographic Techniques for Separation, Characterization, and Purity Assessment

Chromatography is a cornerstone for the analysis of benzodiazepines. The selection of a specific technique depends on the analytical objective, whether it is for qualitative screening, quantitative determination, or purity assessment.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of benzodiazepines due to its versatility and applicability to non-volatile and thermally sensitive compounds. scienceopen.comijpsr.com It offers robust methods for separating complex mixtures and quantifying individual components. Various HPLC methods have been developed for the analysis of benzodiazepine (B76468) derivatives in both pharmaceutical formulations and biological matrices. tandfonline.comnih.gov

Reversed-phase HPLC (RP-HPLC) is the most common mode used for benzodiazepine analysis. researchgate.netunodc.org In this technique, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

Method development involves optimizing several parameters to achieve adequate separation (resolution), sensitivity, and analysis time. Key parameters include the choice of stationary phase, mobile phase composition (including organic modifier type and concentration, pH, and buffer strength), flow rate, and column temperature. nih.gov For instance, a study on the separation of six 1,4-benzodiazepines utilized a Kromasil C8 column with a gradient mobile phase of methanol (B129727), 0.05M ammonium (B1175870) acetate (B1210297), and acetonitrile. tandfonline.com The detection wavelength is often set around 240 nm, a region where many benzodiazepines exhibit strong UV absorbance. tandfonline.comnih.govnih.gov

Optimization can significantly improve peak shape and resolution. Adjusting the mobile phase pH can alter the ionization state of the analytes, thereby affecting their retention. For example, increasing the pH to 9 with an ammonia (B1221849) solution was shown to improve the peak shapes and separation between Bromazepam and Midazolam. nih.gov Isocratic elution, where the mobile phase composition remains constant, is suitable for simpler mixtures, while gradient elution, where the composition changes during the run, is necessary for separating complex mixtures with a wide range of polarities. tandfonline.comnih.gov

Table 1: Examples of Reversed-Phase HPLC Conditions for Benzodiazepine Analysis

| Stationary Phase | Mobile Phase | Flow Rate | Detection | Analytes | Reference |

|---|---|---|---|---|---|

| Kromasil C8 (250 x 4 mm, 5 µm) | Gradient: CH₃OH / 0.05M CH₃COONH₄ / CH₃CN | 1.0 mL/min | UV/DAD at 240 nm | Alprazolam, Bromazepam, Clonazepam, Diazepam, Flunitrazepam, Lorazepam | tandfonline.com |

| Reversed-phase C18 | Isocratic: 25% ACN, 45% MeOH, 30% 0.05 M Ammonium Acetate (pH 9) | 1.3 mL/min | UV at 240 nm | Bromazepam, Medazepam, Midazolam | nih.gov |

| Bond-Elut C18 | Isocratic: ACN / MeOH / 10 nmol/L K₂HPO₄, pH 3.7 (30:2:100) | 1.5 mL/min | Diode-array at 240 nm | Alprazolam, Clonazepam, Nitrazepam | nih.gov |

| Lichrosorb LKB RP-18 (5 µm) | Isocratic: MeOH / H₂O / ACN (4.5:5.0:0.5) | Not specified | UV at 240 nm | Diazepam, Nitrazepam, Oxazepam | researchgate.net |

| Symmetry C18 (4.6 x 150 mm, 5 µm) | Isocratic: 20 mmol L⁻¹ phosphate (B84403) buffer (pH 7.0) / MeOH (50:50) | 1.0 mL/min | UV at 214 nm | Bromazepam, Clonazepam, Lorazepam, Nordiazepam, Diazepam | mdpi.com |

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the separation and definitive identification of benzodiazepines. However, GC analysis can be challenging for some benzodiazepines due to their limited volatility and thermal instability. scienceopen.comnist.gov Compounds like Lorazepam and Oxazepam can undergo dehydration in the hot GC inlet and ion source. nist.gov

To overcome these issues, derivatization is often employed. This process chemically modifies the analytes to increase their volatility and thermal stability. Trimethylsilylation is a common derivatization technique used for benzodiazepines before GC-MS analysis. nist.gov Despite these challenges, GC-MS methods have been successfully developed for the screening and quantification of numerous benzodiazepines in various samples. nih.govnih.gov A typical stationary phase used is a low-polarity HP-5 or equivalent column, which separates compounds based on their boiling points and interactions with the phase. mdpi.com

Table 2: Representative Gas Chromatography (GC) Conditions for Benzodiazepine Analysis

| Column | Carrier Gas/Flow | Temperature Program | Detection | Notes | Reference |

|---|---|---|---|---|---|

| BPX5 capillary column (15 m x 0.32 mm I.D., 0.25 µm) | Helium | Not specified | Mass Spectrometry (MS) | Successfully separated 19 benzodiazepines. | nih.gov |

| HP-5 column (30 m x 320 µm i.d., 250 µm) | Helium, 1-3 mL/min | Not specified | MS | Commonly used stationary phase for benzodiazepine determination. | mdpi.com |

| Rxi-1HT capillary column (15 m, 0.32 mm, 0.1 µm) | Helium, 24 mL/min | 80°C to 160°C at 40°C/min, then to 300°C at 20°C/min | MS | Studied thermal decomposition; requires derivatization for some compounds. | nist.gov |

| Capillary columns (SPB-OCTYL, SPB-1, HP-5MS) | Not specified | Not specified | MS | Simultaneous analysis of 18 benzodiazepines. | researchgate.net |

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By using columns packed with smaller particles (typically sub-2 µm), UHPLC systems can operate at much higher pressures, leading to dramatically increased resolution, higher sensitivity, and significantly shorter analysis times. scienceopen.comresearchgate.netnih.gov

A comparative study between HPLC and UHPLC for the analysis of seven benzodiazepines demonstrated a reduction in runtime from 40 minutes for HPLC to just 15 minutes for UHPLC. scienceopen.comnih.gov This increase in speed and efficiency is achieved without compromising, and often improving, the quality of the separation. researchgate.net Furthermore, UHPLC methods typically consume less solvent, making them a more cost-effective and environmentally friendly option. scienceopen.comnih.gov The high throughput of UHPLC makes it particularly suitable for laboratories that need to process a large number of samples. An ultra-sensitive UHPLC-MS/MS method was developed for the simultaneous determination of 54 benzodiazepines, achieving detection limits as low as 10-50 pg/mL. nih.gov

Table 3: Comparison of Typical HPLC and UHPLC Parameters for Benzodiazepine Analysis

| Parameter | Conventional HPLC | UHPLC | Reference |

|---|---|---|---|

| Column | Eurospher 100-5 C-18 (250 mm x 4.6 mm) | Eurospher II 100-3 C-18 (100 mm x 3 mm) | scienceopen.comnih.gov |

| Particle Size | ~5 µm | ~3 µm (or sub-2 µm) | researchgate.net |

| Runtime | ~40 min | ~15 min | scienceopen.comnih.gov |

| Flow Rate | ~1.0 mL/min | ~0.7 mL/min | nih.gov |

| Solvent Consumption | ~40 mL per run | ~21.5 mL per run | nih.gov |

| Linearity Range (example) | 0.1 to 10 µg/mL | 0.01 to 5 µg/mL | nih.gov |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique often used for the preliminary screening and separation of benzodiazepines. ijpsr.comjistox.in In TLC, a stationary phase, typically silica (B1680970) gel G UV₂₅₄, is coated on a plate, and a solvent system (mobile phase) moves up the plate by capillary action, separating the components of a spotted mixture. ijpsr.comforensics.org.myresearchgate.net

Different solvent systems can be employed to achieve separation. ijpsr.comresearchgate.net A study aiming to separate nine different benzodiazepines found that a mobile phase of chloroform (B151607) and methanol (97:3) provided the best separation on a silica gel G UV₂₅₄ plate. researchgate.net Another study identified a combination of Acetone (B3395972): Toluene: Ethanol: Ammonia (45:45:7:3) as an effective solvent system. ijpsr.com

Visualization of the separated spots is typically achieved non-destructively under UV light (at 254 nm and 366 nm). forensics.org.myresearchgate.net Further identification can be done by spraying the plate with chromogenic reagents like Dragendorff's reagent or acidified potassium iodoplatinate, which produce colored spots. jistox.inforensics.org.my While TLC is less specific and sensitive than HPLC or GC, its simplicity and speed make it a valuable tool for initial screening. researchgate.net

Table 4: Thin-Layer Chromatography (TLC) Systems for Benzodiazepine Separation

| Stationary Phase | Mobile Phase (v/v) | Visualization | Reference |

|---|---|---|---|

| Silica gel G UV₂₅₄ | CHCl₃ : CH₃OH (97:3) | UV light | researchgate.net |

| Silica gel 60 F₂₅₄ | Acetone : Toluene : Ethanol : Ammonia (45:45:7:3) | Not specified | ijpsr.com |

| Silica gel GF₂₅₄ | Ethyl acetate : Methanol : conc. Ammonia (17:2:1) | UV light (254 nm and 366 nm) | researchgate.net |

| Silica gel G UV₂₅₄ | Various, including Chloroform : Acetone (9:1) | UV light, Dragendorff's reagent, Iodine/methanol, 10% H₂SO₄ | forensics.org.myfarmaciajournal.com |

Capillary Electrophoresis (CE) is a high-resolution separation technique that offers superior separation efficiency compared to HPLC for certain applications. nih.gov Separation in CE is based on the differential migration of charged species in an electric field within a narrow capillary filled with an electrolyte buffer. Neutral compounds can also be separated using techniques like micellar electrokinetic chromatography (MEKC).

CE has been successfully applied to the separation of various benzodiazepines. nih.govnih.gov Method optimization involves adjusting parameters such as the buffer pH, concentration, the nature and proportion of organic modifiers (like methanol or acetonitrile), and the applied voltage. nih.govlsu.edu For the chiral separation of benzodiazepines, chiral selectors such as sulfated cyclodextrins can be added to the buffer. jmcs.org.mxscielo.org.mx A study on the enantiomeric separation of four 1,4-benzodiazepines found that a 20 mM borate (B1201080) buffer at pH 9.0 containing 5% heptakis-6-sulfato-β-cyclodextrin (HSβCD) and 15% methanol provided the highest resolution. jmcs.org.mxscielo.org.mx CE provides a powerful alternative to chromatographic methods, especially when very high separation efficiency is required.

Table 5: Capillary Electrophoresis (CE) Conditions for Benzodiazepine Analysis

| Technique | Buffer/Electrolyte | Applied Voltage | Detection | Notes | Reference |

|---|---|---|---|---|---|

| CE | Comparison with HPLC | Not specified | UV, ESI-MS-MS | CE showed superior separation to HPLC for 15 benzodiazepines. | nih.gov |

| CEC | 60:40 Tris-HCl (pH 8, 30mM) : Acetonitrile | 20 kV | Not specified | Separation of seven benzodiazepines on a packed C18 capillary. | lsu.edu |

| CE (Chiral) | 20 mM Borate buffer (pH 9.0) with 5% HSβCD and 15% Methanol | 20 kV | Not specified | Enantiomeric separation of Oxazepam, Lorazepam, Temazepam, Lormetazepam. | jmcs.org.mxscielo.org.mx |

| CE | Background electrolyte with organic modifier (Methanol or Acetonitrile) | Not specified | Not specified | Chemometric optimization for separation of ten benzodiazepines. | nih.gov |

Thin-Layer Chromatography (TLC)

Mass Spectrometry Approaches for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elemental composition of compounds and for deducing structural information through fragmentation analysis.

GC-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. nist.gov However, many benzodiazepines can be thermally labile, leading to decomposition in the GC inlet and ion source. nist.govtechnologynetworks.com This can result in the formation of common metabolites or degradation products, complicating analysis. oup.com To overcome these challenges, derivatization techniques are often employed to create more stable and volatile derivatives suitable for GC-MS analysis. nist.govnih.gov For instance, tert-butyldimethylsilyl (TBDMS) derivatives of benzodiazepine metabolites have been shown to be stable and provide clear fragmentation patterns. nih.gov The use of analyte protectants, such as sorbitol, can also significantly improve the analysis of challenging benzodiazepines by reducing active site interactions in the GC system. technologynetworks.comthermofisher.com

In a typical GC-MS analysis of benzodiazepine derivatives, the mass spectrometer is operated in electron ionization (EI) mode. nist.govthermofisher.com The resulting mass spectra can be complex due to EI-induced fragmentation. nist.gov For some benzodiazepines, this fragmentation can involve the elimination of radicals from the aromatic ring or cleavage of the diazepine (B8756704) ring. nist.gov

Table 1: GC-MS Data for Selected Benzodiazepine Derivatives

| Compound | Derivatizing Agent | Key Fragmentation Ions (m/z) | Reference |

|---|---|---|---|

| Oxazepam | MTBSTFA* | [M-C4H9]+, [M-C4H9-CO]+ | nih.gov |

| Nordiazepam | MTBSTFA* | [M-C4H9]+, [M-C4H9-CO]+ | nih.gov |

| Temazepam | MTBSTFA* | [M-C4H9]+, [M-C4H9-CO]+ | nih.gov |

*N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS), particularly with tandem mass spectrometry, has become the preferred method for the analysis of benzodiazepines and their derivatives. thermofisher.com This technique is well-suited for polar and thermally labile compounds, as it avoids the high temperatures associated with GC. oup.comthermofisher.com LC-MS/MS offers high sensitivity and specificity, allowing for the detection and quantification of multiple analytes in a single run. thermofisher.comnih.govspectralabsci.com

The process typically involves solid-phase extraction (SPE) to prepare the sample, followed by analysis using liquid chromatography coupled to a tandem mass spectrometer. nih.gov The instrument is often operated in multiple reaction-monitoring (MRM) mode, which enhances selectivity and sensitivity. thermofisher.comnih.gov In studies of various benzodiazepines, LC-MS/MS methods have been developed to analyze a large number of compounds, including designer benzodiazepines, in complex matrices. nih.gov

For 1,5-benzodiazepine derivatives, which are structurally related to 1,3-benzodiazepines, LC-MS/MS analysis has shown that major fragmentation occurs in the seven-membered diazepine ring. nih.gov Common fragmentation pathways involve the cleavage of the N-1 to C-2 and C-3 to C-4 bonds. nih.gov

Table 2: LC-MS/MS Parameters for Benzodiazepine Analysis

| Parameter | Typical Setting | Reference |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI) | thermofisher.comnih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Formate | spectralabsci.com |

| Mobile Phase B | Acetonitrile or Methanol | spectralabsci.com |

| Column | C18 or C8 reversed-phase | spectralabsci.com |

Electrospray Ionization (ESI) Techniques

Electrospray ionization (ESI) is a soft ionization technique that is commonly used as the ion source for the LC-MS analysis of benzodiazepines. oup.comthermofisher.comnih.govresearchgate.net ESI is advantageous because it minimizes fragmentation during the ionization process, typically producing a protonated molecule [M+H]+ as the base peak. oup.com This allows for the straightforward determination of the molecular weight of the analyte. nih.govresearchgate.net

In ESI-MS studies of novel synthetic 1,5-benzodiazepine derivatives, both protonated and sodiated molecules have been observed in the gas phase, confirming their molecular masses. nih.govresearchgate.net By increasing the declustering potential in the mass spectrometer, collision-induced dissociation (CID) can be induced, leading to the formation of fragment ions that are crucial for structural elucidation. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) coupled with ESI can provide exact mass measurements, further confirming the chemical structure of the compounds. nih.gov The fragmentation patterns observed in ESI-MS/MS are highly specific and sensitive, making it a powerful tool for the structural identification of benzodiazepine derivatives. nih.govresearchgate.net

Spectroscopic Methods for Structural Confirmation and Elucidation

Spectroscopic methods are essential for the unambiguous determination of the chemical structure of molecules. Techniques like Nuclear Magnetic Resonance (NMR) and UV-Visible spectrophotometry provide detailed information about the connectivity of atoms and the electronic properties of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule, respectively.

For 1,5-benzodiazepine derivatives, which share a similar heterocyclic core with 1,3-benzodiazepines, ¹H NMR spectra have been used to identify characteristic signals. For example, in 2,3-dihydro-1H-1,5-benzodiazepines, the NH proton often appears as a broad singlet. jocpr.com The protons of the diazepine ring can exhibit complex splitting patterns due to their diastereotopic nature. mdpi.com Due to the slow inversion of the seven-membered diazepine ring, the methylene (B1212753) protons can sometimes appear as a broad signal at room temperature. arkat-usa.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the attached functional groups. In various substituted 1,5-benzodiazepines, the carbon signals have been assigned to confirm the proposed structures. mdpi.comsemanticscholar.org

Table 3: Representative ¹H NMR Data for a 1,5-Benzodiazepine Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| -CH3 | 1.8 | singlet | jocpr.com |

| -CH (diazepine ring) | 3.0 | doublet | jocpr.com |

| -CH (diazepine ring) | 3.2 | doublet | jocpr.com |

| Ar-H | 6.8-7.7 | multiplet | jocpr.com |

(Data for 2,3-dihydro-2-methyl-2,4-diphenyl-1H-1,5-benzodiazepine)

Table 4: Representative ¹³C NMR Data for a 1,5-Benzodiazepine Derivative

| Carbon | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| -CH3 | 29.8 | mdpi.com |

| -CH2 (diazepine ring) | 43.0 | mdpi.com |

| C=N | 167.6 | mdpi.com |

| Aromatic Carbons | 121.4-147.6 | mdpi.com |

(Data for 2-Methyl-2,4-diphenyl-2,3-dihydro-1H-benzo[b] thermofisher.comnih.govdiazepine)

UV-Visible Spectrophotometry

UV-Visible spectrophotometry measures the absorption of ultraviolet and visible light by a compound. This technique provides information about the electronic transitions within the molecule, particularly those involving π-electrons in conjugated systems. For benzodiazepine derivatives, which contain aromatic rings and imine groups, UV-Vis spectroscopy can be used to characterize the chromophoric system.

In a study of novel benzodiazepine derivatives, the electronic spectra showed absorption bands attributed to π→π* and n→π* transitions of the C=C and C=N groups. hilarispublisher.com For example, N-(4,6-dichloro-1,3,5-triazin-2-yl)-N-(4-methoxyphenyl)-4-methyl-3H-benzo[b] thermofisher.comnih.govdiazepin-2-amine exhibited a band at 219 nm for the π→π* transition of the C=C bond and bands at 241 and 272 nm for the π→π* and n→π* transitions of the C=N groups, respectively. hilarispublisher.com This technique, while less structurally informative than NMR or MS, serves as a valuable complementary method for confirming the presence of specific functional groups and conjugation within the molecule.

Table 5: UV-Visible Absorption Data for a Benzodiazepine Derivative

| Compound | λmax (nm) | Transition | Reference |

|---|---|---|---|

| N-(4,6-dichloro-1,3,5-triazin-2-yl)-N-(4-methoxyphenyl)-4-methyl-3H-benzo[b] thermofisher.comnih.govdiazepin-2-amine | 219 | π→π* (C=C) | hilarispublisher.com |

| 241 | π→π* (C=N) | hilarispublisher.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for the structural elucidation of benzodiazepine derivatives by identifying the characteristic vibrational frequencies of their functional groups. While a specific spectrum for 2-Methyl-1H-1,3-benzodiazepine is not detailed in the available literature, analysis of related benzodiazepine structures provides insight into the expected spectral features.

The core structure of benzodiazepines presents several key functional groups that give rise to distinct absorption bands in the IR spectrum. For instance, studies on various benzodiazepine analogues have identified characteristic bands for C-N, C=C aromatic, and C=N (azomethine) stretching vibrations. scielo.br In one analysis of a 2-methyl-substituted 1,5-benzodiazepine derivative, characteristic bands were observed at 1329 cm⁻¹ (C-N), 1445 and 1595 cm⁻¹ (C=C), 1632 cm⁻¹ (C=N), and 3277 cm⁻¹ (N-H). scielo.br Other benzodiazepine structures have shown carbonyl (C=O) stretching vibrations around 1658-1663 cm⁻¹. acs.org The presence of a methyl group, as in this compound, would be expected to show sp³ C-H stretching vibrations, which have been recorded at 2920 and 2972 cm⁻¹ in a related molecule. scielo.br These spectral markers are crucial for confirming the synthesis and purity of such compounds.

Electrochemical Methods for Detection and Quantification

Electrochemical methods offer sensitive and rapid approaches for the determination of benzodiazepines, which are electrochemically active due to the presence of functional groups like the azomethine group. nih.govscispace.com These techniques are often applied to pharmaceutical and biological samples with minimal preparation. nih.gov

Voltammetry Techniques

Voltammetry is a widely used electrochemical technique for the analysis of benzodiazepines. nih.gov Methods such as differential pulse voltammetry (DPV), square wave voltammetry (SWV), and cyclic voltammetry are frequently employed. mdpi.commdpi.com The fundamental principle involves the electrochemical reduction of the C=N (azomethine) group present in the diazepine ring. nih.govscispace.comresearchgate.net

Research has demonstrated the determination of various benzodiazepines in diverse samples using different electrode materials. Modified glassy carbon electrodes and hanging mercury drop electrodes are commonly utilized. mdpi.comworktribe.com For example, a polydopamine-polyfolic acid nanocomposite modified glassy carbon electrode was developed for the determination of five different benzodiazepines, including diazepam and clonazepam. mdpi.com Using DPV, this method achieved limits of quantification (LOQ) as low as 0.033 µM for diazepam. mdpi.com Similarly, the voltammetric behavior of diazepam has been investigated using a bismuth modified pretreated pencil graphite (B72142) electrode, which showed a linear response in the concentration range of 1.4 to 16.7 μM with a detection limit of 1.1 μM. rsc.org The development of voltammetric electronic tongues, which use an array of modified electrodes, has also enabled the simultaneous detection of multiple benzodiazepines in a mixture. mdpi.comresearchgate.net

Potentiometry

Potentiometry, particularly using ion-selective electrodes (ISEs), provides a simple, low-cost, and sensitive method for quantifying benzodiazepines. researchgate.net These sensors operate by measuring the potential difference across a membrane that selectively binds the target analyte.

Potentiometric sensors for benzodiazepines like diazepam and bromazepam have been successfully fabricated. nih.govmdpi.com These sensors often incorporate an ionophore within a polymer matrix (like PVC) that selectively complexes with the benzodiazepine molecule. nih.govchemrevlett.com For example, a microfabricated copper potentiometric sensor modified with a conducting polymer and a calix researcher.lifearene ionophore was developed for diazepam detection. nih.gov This sensor exhibited a Nernstian response with a slope of 55.0 ± 0.4 mV/decade over a wide concentration range (1.0 × 10⁻² to 5.0 × 10⁻⁷ mol L⁻¹) and had a rapid response time of about 11 seconds. nih.gov Another study on bromazepam used phosphotungstic acid and sodium tetraphenylborate (B1193919) as ion-pairing agents in the electrode membrane, achieving Nernstian slopes of 54 and 57 mV/decade, respectively, within a pH range of 3–6. mdpi.comresearcher.life These sensors have proven effective for determining benzodiazepines in wastewater and pharmaceutical preparations. researchgate.netmdpi.comresearcher.life

Sample Preparation Techniques for Research Matrices

Effective sample preparation is critical for accurate analysis of benzodiazepines in complex matrices like biological fluids, as it serves to isolate and concentrate the target analytes while removing interfering substances. researchgate.net

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a preferred method for preparing benzodiazepine samples from biological matrices due to its efficiency, potential for automation, and ability to produce clean extracts. nih.govchromatographyonline.com The technique involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the analytes of interest. nih.gov

A variety of SPE sorbents are used, including cation-exchange polymeric sorbents and water-wettable materials like Oasis MCX. mdpi.comlabrulez.com The general procedure includes conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the purified analytes with an appropriate organic solvent. nih.govbusca-tox.com For instance, a simplified SPE protocol using an Oasis MCX µElution plate was developed for urinary benzodiazepines, which eliminated the need for separate conditioning and equilibration steps. labrulez.com This method demonstrated high reproducibility and recovery. labrulez.com SPE has been successfully applied to extract benzodiazepines from urine, plasma, blood, and hair. busca-tox.comnih.govoup.com

Table 1: Examples of Solid-Phase Extraction (SPE) Conditions for Benzodiazepine Analysis

| Target Analytes | Matrix | SPE Sorbent | Elution Solvent | Recovery | Reference(s) |

|---|---|---|---|---|---|

| 15 Benzodiazepines | Human Blood | Cation-exchange polymer | Not specified | 89.5% - 110.5% (accuracy) | mdpi.com |

| 9 Benzodiazepines | Plasma | 96-well EME plate | Formic acid (donor), Trifluoroacetic acid (acceptor) | 38% - 74% | nih.gov |

| 8 Benzodiazepines | Human Urine | 96-well plate with water-wettable adsorbents | Not specified | 76% - 102.5% | nih.gov |

| 7 Benzodiazepines | Urine | Automated on-line SPE | Not specified | Concordant with HPLC-MS-MS | chromatographyonline.com |

| 3 Benzodiazepines | Urine, Plasma | Not specified (coupled with DLLME) | Ethanol | >85% | oup.com |

| Various Benzodiazepines | Urine | Supra-Poly HLB 96-well plates | Acetonitrile | >90% | chromatographyonline.com |

| Various Benzodiazepines | Biological Fluids | Bond Elut Certify | Acetonitrile | >61% | busca-tox.com |

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a conventional and widely used sample preparation technique based on the differential solubility of analytes between two immiscible liquid phases. nih.govnih.gov It is commonly employed to purify and concentrate benzodiazepines prior to chromatographic analysis. nih.gov

In a typical LLE procedure, an aqueous sample containing the benzodiazepine is mixed with a water-immiscible organic solvent. Common extraction solvents include ethyl acetate, 1-chlorobutane, and mixtures such as n-hexane-ethyl acetate or chloroform-isopropanol. nih.gov The efficiency of the extraction can be enhanced by adjusting the pH of the aqueous phase or by adding a salting-out agent to decrease the solubility of the analyte in the aqueous layer. nih.gov Newer variations of the technique have been developed to improve speed and reduce solvent consumption. One such method is LLE with low-temperature partitioning (LLE-LTP), where the aqueous phase is frozen after extraction, allowing the organic solvent to be easily decanted. nih.govscirp.org This method has been used for the rapid extraction of benzodiazepines from human urine, with recoveries ranging from 72.4% to 100.4%. nih.govscirp.org Another approach is Supported Liquid Extraction (SLE), a high-throughput technique analogous to LLE that uses an inert solid support, which alleviates issues like emulsion formation. biotage.co.jp

Table 2: Examples of Liquid-Liquid Extraction (LLE) Conditions for Benzodiazepine Analysis

| Target Analytes | Matrix | Extraction Solvent(s) | Key Conditions | Recovery | Reference(s) |

|---|---|---|---|---|---|

| 5 Benzodiazepines | Beverages | Acetonitrile | LLE-LTP method | 80% - 110% | nih.gov |

| Diazepam | Urine, Serum | Not specified (SFODME) | Solidification of floating organic drop | 93.00% - 104.10% | nih.gov |

| Diazepam, Clonazepam, Lorazepam, Bromazepam | Human Urine | Acetonitrile | LLE-LTP, LC-HRMS analysis | 72.9% - 117% (accuracy) | scirp.org |

| Various Benzodiazepines | Plasma, Urine, Whole Blood | DCM, DCM/IPA, MTBE, EtOAc | Supported Liquid Extraction (SLE) | >80% for most analytes | biotage.co.jp |

| Various Benzodiazepines | Plasma | Toluene-dichloromethane | pH 9.0 | Not specified | researchgate.net |

| Various Benzodiazepines | General | Ethyl acetate, 1-chlorobutane, n-hexane-ethyl acetate | Traditional LLE | Not specified | nih.gov |

Microextraction Techniques (e.g., SPME, LPME)

Microextraction techniques have become indispensable in modern analytical chemistry due to their efficiency, minimal solvent consumption, and ability to preconcentrate analytes from complex matrices. These methods are particularly advantageous for the analysis of benzodiazepines, which are often present at low concentrations in biological and environmental samples. mdpi.comd-nb.info

Solid-Phase Microextraction (SPME):

Solid-Phase Microextraction (SPME) is a solvent-free extraction technique that utilizes a fused silica fiber coated with a stationary phase. The fiber is exposed to the sample, and analytes partition from the sample matrix onto the fiber coating. Following extraction, the fiber is transferred to the injection port of a gas chromatograph (GC) or a high-performance liquid chromatograph (HPLC) for desorption and analysis. mdpi.comnih.gov The choice of fiber coating is crucial and depends on the polarity and volatility of the target analytes. For benzodiazepine analysis, polyacrylate and polydimethylsiloxane/divinylbenzene (PDMS/DVB) fibers are commonly employed. nih.gov

Headspace SPME (HS-SPME) is a variation where the fiber is exposed to the vapor phase above the sample, which is particularly useful for volatile and semi-volatile compounds and can minimize matrix effects. d-nb.info In-tube SPME is another automated approach where a capillary column is used for extraction, offering high sensitivity and reproducibility. ct.gov

Key parameters that are optimized for SPME of benzodiazepines include the type of fiber coating, extraction time and temperature, sample pH, and the effect of salt addition to the sample matrix. mdpi.comnih.gov For instance, adjusting the sample pH to a neutral or slightly alkaline condition can enhance the extraction efficiency for many benzodiazepines. mdpi.com

| Analyte | Matrix | Fiber Coating | Detection Limit (LOD) | Recovery (%) | Reference |

| Diazepam | Urine | Polyacrylate | 0.01 µmol/L | Not Reported | nih.gov |

| Oxazepam | Urine | Polyacrylate | 0.01 µmol/L | Not Reported | nih.gov |

| Clonazepam | Urine | Supelco-Q plot | 2.0 ng/mL | Not Reported | ct.gov |

| 7-aminoflunitrazepam | Urine | Supelco-Q plot | 0.02 ng/mL | Not Reported | ct.gov |

| Diazepam | Serum | Not Specified | Not Reported | Not Reported | d-nb.info |

Liquid-Phase Microextraction (LPME):

Liquid-Phase Microextraction (LPME) encompasses a range of techniques where a small volume of an immiscible solvent is used to extract analytes from an aqueous sample. Hollow-fiber LPME (HF-LPME) is a popular configuration where the acceptor phase is contained within the lumen of a porous hollow fiber, which is placed in the sample. The analytes migrate from the sample through a thin layer of organic solvent immobilized in the pores of the fiber and into the acceptor phase. researchgate.netnih.gov

Dispersive liquid-liquid microextraction (DLLME) is another variant where an appropriate mixture of extraction and disperser solvents is rapidly injected into the aqueous sample, forming a cloudy solution. The fine droplets of the extraction solvent provide a large surface area for rapid analyte transfer. medipol.edu.trresearchgate.net

Factors optimized for LPME of benzodiazepines include the choice of organic solvent, the composition of the acceptor phase, extraction time, stirring speed, and sample pH. researchgate.netnih.gov For example, in the analysis of several benzodiazepines in blood, optimized LPME conditions included using xylene as the extraction solvent and performing the extraction at 30°C for 25 minutes at a pH of 9.0. nih.gov

The table below illustrates the performance of LPME for the analysis of various benzodiazepine compounds.

| Analyte | Matrix | LPME Technique | Detection Limit (LOD) | Recovery (%) | Reference |

| Alprazolam | Blood | HF-LPME | 0.006-0.010 mg/L | 95.0-104 | nih.gov |

| Triazolam | Blood | HF-LPME | 0.006-0.010 mg/L | 95.0-104 | nih.gov |

| Diazepam | Urine | HF-LPME | Not Reported | Not Reported | nih.gov |

| Chlordiazepoxide | Plasma | DLLME | 0.7 ng/mL | 86 | researchgate.net |

| Lorazepam | Aqueous | AALLME | 0.5-0.7 µg/L | 90.0-98.8 | rjptonline.org |

Method Validation and Quality Control in Research Studies

Method validation is a mandatory process in analytical chemistry to ensure that a newly developed or modified analytical procedure is suitable for its intended purpose. wikipedia.org For research studies on 1,3-benzodiazepines, a thoroughly validated method guarantees the reliability, reproducibility, and accuracy of the obtained results. Quality control (QC) involves the routine procedures and checks that are implemented to ensure the ongoing quality of the analytical data. nih.gov

The validation of an analytical method for benzodiazepine research typically assesses the following parameters:

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. nih.gov This is often demonstrated by analyzing blank matrix samples to check for interferences at the retention time of the analyte. ct.gov

Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by analyzing a series of standards of known concentrations and performing a linear regression analysis. acs.org For many benzodiazepine assays, calibration curves are linear over a wide range of concentrations, often from low ng/mL to hundreds of ng/mL. chemisgroup.ustsijournals.com